Buanquinone

Description

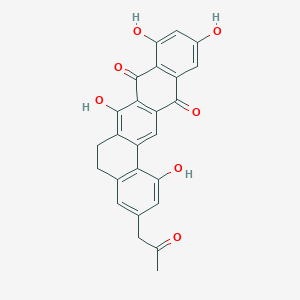

Structure

2D Structure

3D Structure

Properties

CAS No. |

1643121-43-0 |

|---|---|

Molecular Formula |

C25H18O7 |

Molecular Weight |

430.4 g/mol |

IUPAC Name |

1,7,9,11-tetrahydroxy-3-(2-oxopropyl)-5,6-dihydrobenzo[a]tetracene-8,13-dione |

InChI |

InChI=1S/C25H18O7/c1-10(26)4-11-5-12-2-3-14-15(20(12)18(28)6-11)9-17-22(24(14)31)25(32)21-16(23(17)30)7-13(27)8-19(21)29/h5-9,27-29,31H,2-4H2,1H3 |

InChI Key |

YBTOIEQONVVKDU-UHFFFAOYSA-N |

SMILES |

CC(=O)CC1=CC2=C(C3=CC4=C(C(=C3CC2)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)C(=C1)O |

Canonical SMILES |

CC(=O)CC1=CC2=C(C3=CC4=C(C(=C3CC2)O)C(=O)C5=C(C4=O)C=C(C=C5O)O)C(=C1)O |

Synonyms |

buanquinone |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Structural Characterization

Isolation from Marine Microbial Sources

The discovery of Buanquinone underscores the potential of marine microorganisms as a source of novel chemical entities.

This compound is produced by a marine Streptomyces strain. acs.orgscience.gov This genus of actinomycetes is well-regarded for its prolific ability to synthesize a wide array of secondary metabolites. frontiersin.org The specific strain responsible for producing this compound was identified during a screening program aimed at discovering new bioactive compounds from unique bacterial sources. acs.orgresearchgate.net Along with this compound, the same Streptomyces strain was also found to produce Buanmycin, a novel pentacyclic xanthone. frontiersin.orgthieme-connect.com

The source of this compound is a Streptomyces strain isolated from a tidal mudflat in Buan, which is located in the Republic of Korea. frontiersin.orgacs.org Tidal mudflats represent a unique and dynamic environment, characterized by fluctuating salinity, tides, and nutrient levels. thieme-connect.com Organisms that inhabit such extreme habitats are often adapted to produce unique secondary metabolites to survive, making these environments a promising frontier for the discovery of new natural products. thieme-connect.comresearchgate.net

Methodologies for Isolation and Purification

The isolation of this compound involves a multi-step process that begins with microbial cultivation and concludes with advanced purification techniques.

The production of this compound is achieved through the cultivation of the marine-derived Streptomyces strain in a suitable culture medium. acs.orgresearchgate.net This process, known as fermentation, allows the microorganism to grow and synthesize secondary metabolites. While specific fermentation parameters for this compound are not detailed in the provided sources, the general protocol involves growing the bacteria in a liquid broth. researchgate.net

Following fermentation, the extraction of the synthesized compounds from the culture broth is performed. researchgate.net This typically involves using organic solvents to partition the desired metabolites from the aqueous culture medium and bacterial cells. The choice of solvent is critical to efficiently recover the compounds of interest while minimizing the extraction of impurities.

After initial extraction, the resulting crude extract contains a mixture of various compounds. The purification of this compound from this complex mixture is accomplished using chromatographic techniques. journalagent.com The discovery process specifically utilized a liquid chromatography-mass spectrometry (LC/MS)-based selection approach. acs.orgacs.org This powerful method allows for the rapid analysis of the extract, enabling researchers to identify and target novel compounds based on their mass-to-charge ratio and retention time, even before full-scale isolation. acs.orgnih.gov

Further purification relies on various forms of column chromatography, where the extract is passed through a stationary phase (like silica (B1680970) gel or alumina), and the different components are separated based on their physical and chemical properties, such as polarity and size. journalagent.combnmv.ac.in Techniques like high-pressure liquid chromatography (HPLC) are often employed in the final stages to achieve a high degree of purity. mdpi.com

Advanced Structural Elucidation

The precise chemical structure of this compound was determined using a combination of advanced spectroscopic methods. acs.orgresearchgate.net The primary techniques employed were Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.net

Mass spectrometry provides information about the mass of the molecule and its fragments, which helped establish the molecular formula of this compound as C₂₅H₁₈O₇. nih.gov NMR spectroscopy, including various one-dimensional (1D) and two-dimensional (2D) experiments, allows for the determination of the carbon-hydrogen framework and how the atoms are connected. anu.edu.au Through the detailed analysis of these spectroscopic data, the structure of this compound was identified as a new pentacyclic quinone. acs.orgresearchgate.net

Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₅H₁₈O₇ | nih.gov |

| Molecular Weight | 430.4 g/mol | nih.gov |

| IUPAC Name | 1,7,9,11-tetrahydroxy-3-(2-oxopropyl)-5,6-dihydrobenzo[a]tetracene-8,13-dione | nih.gov |

| Class | Tetracenes, Quinone | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D, 13C-13C COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in the structural elucidation of this compound. researchgate.net This powerful technique provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C), allowing for the step-by-step assembly of a molecule's structure. emerypharma.comweebly.com

One-dimensional (1D) NMR experiments, including ¹H and ¹³C NMR, provided the initial inventory of hydrogen and carbon atoms within the molecule. weebly.com However, due to the complexity of a compound like this compound, which contains numerous quaternary carbons, 1D spectra can be overcrowded. researchgate.netweebly.com Therefore, two-dimensional (2D) NMR techniques were essential for piecing together the molecular framework. emerypharma.com

For its co-isolated metabolite, buanmycin, which also has a complex structure with many quaternary carbons, ¹³C-¹³C COSY (Correlation Spectroscopy) experiments were particularly crucial. acs.orgscience.govresearchgate.net This technique is especially useful for tracing direct carbon-carbon connections to build the carbon backbone, a task that is challenging with other methods when consecutive quaternary carbons are present. researchgate.netnih.gov The low natural abundance of the ¹³C nucleus, which makes such experiments challenging, was overcome by culturing the bacterium with ¹³C-labeled glucose, thereby enriching the resulting metabolites with ¹³C. researchgate.netnih.gov The successful application of these methods for buanmycin suggests a similar comprehensive NMR analysis was applied to determine the structure of this compound. researchgate.net

The following table summarizes the key NMR experiments and their roles in the structural characterization of complex natural products like this compound.

| NMR Experiment | Purpose | Information Gained |

| 1D ¹H NMR | Identifies and counts unique proton environments. | Chemical shift, integration (proton count), multiplicity (neighboring protons). emerypharma.com |

| 1D ¹³C NMR | Identifies and counts unique carbon environments. | Chemical shift of each carbon atom in the skeleton. weebly.com |

| 2D COSY | Correlates protons that are coupled to each other (typically through 2-3 bonds). | Identifies neighboring protons, helping to build fragments of the molecule. emerypharma.com |

| 2D HSQC/HMQC | Correlates protons with their directly attached carbons. | Links specific protons to specific carbons. weebly.com |

| 2D HMBC | Correlates protons and carbons over longer ranges (typically 2-3 bonds). | Connects molecular fragments by showing correlations between protons and carbons that are further apart. rsc.org |

| 2D ¹³C-¹³C COSY/INADEQUATE | Correlates directly bonded carbon atoms. | Establishes the complete carbon skeleton of the molecule, which is critical for compounds with many quaternary carbons. researchgate.netnih.govhuji.ac.il |

Mass Spectrometry (MS)

Mass spectrometry (MS) was another critical analytical tool used in the characterization of this compound. researchgate.net This technique provides a precise measurement of the mass-to-charge ratio of ionized molecules, which is fundamental for determining a compound's molecular weight and elemental composition. creative-proteomics.com

Initial detection of this compound was achieved through LC/MS-based screening of the bacterial culture extract. acs.orgfrontiersin.orgnih.gov For definitive structural work, high-resolution mass spectrometry (HRMS) was likely employed. HRMS provides highly accurate mass measurements, which allows for the calculation of a unique elemental formula from a list of possible combinations. acs.org This information is indispensable as it constrains the possibilities for the molecular structure that are derived from NMR data. researchgate.net The combination of NMR and MS data is a powerful synergy in the structural elucidation of new natural products. researchgate.net

The role of mass spectrometry in the analysis of this compound is outlined below.

| Technique | Purpose | Data Output |

| Liquid Chromatography-Mass Spectrometry (LC/MS) | Initial detection and screening of the producing organism's metabolites. | Retention time and mass-to-charge ratio of compounds in a complex mixture. frontiersin.orgnih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Determination of the precise molecular weight and elemental composition. | An exact mass measurement used to deduce the molecular formula (e.g., CₓHᵧNₐOₑ). acs.org |

Ancillary Spectroscopic Techniques (e.g., UV, IR, Circular Dichroism)

In addition to NMR and MS, other spectroscopic methods provided complementary structural information for this compound and its co-metabolites. researchgate.netfrontiersin.orgnih.gov

Ultraviolet (UV) Spectroscopy: UV data was used in the initial LC/MS-based screening process that led to the discovery of this compound. frontiersin.orgnih.gov The UV spectrum provides information about the electronic transitions within a molecule and is particularly useful for identifying the presence of chromophores. For this compound, the UV absorption profile would be characteristic of its quinone ring system. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the types of chemical bonds and functional groups present in a molecule. nih.gov Each functional group (e.g., C=O, O-H, C-H) absorbs infrared radiation at a characteristic frequency. For this compound, IR analysis would have been used to confirm the presence of key functional groups, such as the carbonyl groups of the quinone moiety. nih.gov

Circular Dichroism (CD) Spectroscopy: Circular dichroism (CD) is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. bruker.com This technique is invaluable for determining the absolute configuration or stereochemistry of a molecule in solution. frontiersin.orgbruker.com While not explicitly detailed for this compound in the available literature, it is a standard technique applied in the full characterization of new, complex natural products that possess chiral centers. frontiersin.org

Elucidation of Pentacyclic Quinone Skeleton

The definitive structure of this compound as a new pentacyclic quinone was established through the comprehensive analysis and integration of all collected spectroscopic data. acs.orgscience.govresearchgate.net The compound is also specifically described as a pentacyclic anthraquinone (B42736). frontiersin.org

The process involved piecing together a molecular puzzle. The molecular formula was first established by high-resolution mass spectrometry. researchgate.net Subsequently, extensive 1D and 2D NMR experiments, likely including advanced techniques such as ¹³C-¹³C COSY, were used to assemble the complete carbon framework and determine the connectivity between all atoms. researchgate.net This process, as demonstrated with its co-metabolite buanmycin, is capable of resolving highly complex structures, even those featuring numerous quaternary carbons. acs.orgresearchgate.net Ancillary data from UV and IR spectroscopy would have corroborated the presence of the quinone functional group and other structural features. frontiersin.orgnih.gov The culmination of this evidence allowed researchers to confidently assign the novel pentacyclic quinone skeleton to this compound. frontiersin.orgresearchgate.net

Synthetic Strategies and Chemical Derivatization of this compound

Despite extensive literature searches, a total synthesis for the chemical compound this compound has not yet been reported in peer-reviewed scientific journals. This compound, a pentacyclic anthraquinone, was first isolated from a marine Streptomyces strain collected from a tidal mudflat in Buan, Republic of Korea. researchgate.netfrontiersin.org Its structure was elucidated through spectroscopic methods, but its complete synthesis from simple starting materials has not been published. researchgate.net

Similarly, there are no available research findings on the semisynthesis, chemical modification, or derivatization of the natural this compound. researchgate.netnih.gov The design and synthesis of analogs with varied structural motifs have also not been documented in the accessible scientific literature.

Due to the absence of published research on the synthesis, derivatization, or analog design of this compound, the following sections of the requested outline cannot be addressed with scientifically accurate and detailed research findings:

Synthetic Strategies and Chemical Derivatization

Semisynthesis and Chemical Modification

Design of Analogs with Varied Structural Motifs

However, a general overview of the methodologies that would be employed for the characterization of synthetic Buanquinone, once a synthesis is achieved, can be provided.

Methodologies for Synthetic Compound Characterization

The structural confirmation of a synthetically produced compound is a critical step in chemical synthesis. It ensures that the target molecule has been successfully created. For a complex molecule like this compound, a combination of spectroscopic techniques would be essential. The original structure of the natural product was determined using such methods. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for determining the precise structure of an organic molecule. mdpi.com It provides information about the carbon-hydrogen framework.

¹H NMR (Proton NMR): This technique identifies the different types of hydrogen atoms in a molecule and provides clues about their neighboring atoms.

¹³C NMR (Carbon NMR): This method determines the types of carbon atoms present (e.g., C, CH, CH₂, CH₃).

2D NMR Techniques: For complex structures like this compound, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. These techniques reveal correlations between different atoms within the molecule, allowing for the definitive assignment of its complex, polycyclic structure. nih.govmdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio of its ions. researchgate.net

High-Resolution Mass Spectrometry (HRMS): This technique provides a very accurate molecular weight, which allows for the determination of the exact molecular formula of the compound. mdpi.com This was used in the original characterization of this compound. researchgate.net

Tandem Mass Spectrometry (MS/MS): This method involves multiple stages of mass analysis, where fragment ions are analyzed to provide structural information about the molecule. mdpi.com

A comparison of the NMR and MS data from a synthetic sample with the data reported for the natural this compound would be the definitive method to confirm the success of a total synthesis.

Below is a representative table outlining the types of data obtained from these characterization methods.

| Technique | Type of Information Provided | Relevance to this compound |

| ¹H NMR | Chemical shift, integration, and coupling constants of protons. | Confirms the electronic environment and connectivity of hydrogen atoms in the pentacyclic structure. |

| ¹³C NMR | Chemical shifts of carbon atoms. | Identifies all unique carbon atoms in the this compound skeleton, including the quinone carbonyls. |

| 2D NMR (COSY, HSQC, HMBC) | Correlations between protons, between protons and carbons, and long-range proton-carbon correlations. | Essential for assembling the complete connectivity of the complex ring system and substituent placement. |

| HRMS | Exact mass of the molecule. | Confirms the elemental composition (molecular formula) of the synthesized compound. |

Spectroscopic Confirmation of Synthetic Products

The structural elucidation of this compound, a novel pentacyclic quinone, was accomplished through a comprehensive analysis of spectroscopic data. researchgate.net The primary techniques employed for the confirmation of its molecular structure were Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.net These methods, used in conjunction, provided unambiguous evidence for the proposed chemical structure of this compound.

The structure of this compound was determined to be a new pentacyclic quinone based on detailed analysis of its NMR and MS spectroscopic data. researchgate.net this compound was discovered along with buanmycin, another secondary metabolite, from the culture of a marine Streptomyces strain. researchgate.net The initial characterization involved determining the molecular formula through high-resolution mass spectrometry, which provided the elemental composition of the molecule.

Subsequent analysis using one-dimensional (1D) and two-dimensional (2D) NMR techniques was critical in assembling the carbon framework and establishing the connectivity of the atoms. science.govscience.govscience.gov Techniques such as ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) were instrumental. For the related compound buanmycin, which shares a structural relationship, the carbon backbone was elucidated using ¹³C-¹³C COSY NMR analysis after labeling the compound with ¹³C by culturing the bacterium with ¹³C-glucose. science.govscience.govscience.gov A similar comprehensive spectroscopic approach was applied to determine the structure of this compound. researchgate.net

The spectroscopic data for this compound is summarized in the table below, providing a reference for its structural confirmation.

| Spectroscopic Technique | Observation for this compound |

| Mass Spectrometry (MS) | Provided the molecular weight and elemental composition, establishing the molecular formula. |

| ¹H NMR | Revealed the number and types of protons, their chemical environments, and spin-spin coupling patterns. |

| ¹³C NMR | Indicated the number of carbon atoms and their hybridization states (sp³, sp², sp). |

| COSY | Established the proton-proton correlations, identifying adjacent protons in the spin systems. |

| HSQC | Correlated each proton with its directly attached carbon atom. |

| HMBC | Showed long-range correlations between protons and carbons, which was crucial for connecting the various structural fragments and confirming the pentacyclic quinone core. researchgate.net |

Purity Assessment of Synthesized Compounds

Ensuring the purity of a synthesized compound like this compound is a critical step to guarantee that the observed chemical and biological properties are attributable to the compound itself and not to any impurities. alwsci.com A variety of analytical methods are employed to assess the purity of pharmaceutical and chemical compounds, and these can be broadly categorized into chromatographic, spectroscopic, and other physicochemical techniques. chemcon.comamericanpharmaceuticalreview.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment due to its high resolution and sensitivity. alwsci.com For a compound like this compound, a reverse-phase HPLC method would typically be developed. This involves injecting a solution of the synthesized compound onto a nonpolar stationary phase (e.g., C18) and eluting it with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. chromatographyonline.com The purity is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram. alwsci.com

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. alwsci.com If this compound or its derivatives are sufficiently volatile, GC can be used to detect and quantify volatile impurities, such as residual solvents from the synthesis. alwsci.com The sample is vaporized and passed through a column, and the components are separated based on their boiling points and interactions with the stationary phase.

Mass Spectrometry (MS) , often coupled with a chromatographic technique (LC-MS or GC-MS), provides highly specific information about the molecular weight of the compound and any impurities present. alwsci.comamericanpharmaceuticalreview.com This is particularly useful for identifying impurities that may not be well-resolved by chromatography alone.

Nuclear Magnetic Resonance (NMR) Spectroscopy , in addition to its role in structural elucidation, can also be used for purity assessment. Quantitative NMR (qNMR) can determine the purity of a sample by comparing the integral of a signal from the compound of interest to that of a certified internal standard of known concentration. chemcon.com

Other methods that can provide confirmatory evidence of purity include:

Fourier-Transform Infrared (FT-IR) Spectroscopy : Can quickly confirm the identity of the bulk material and detect the presence of functional groups that would indicate an impurity. chemcon.com

Elemental Analysis : Provides the percentage composition of C, H, N, and other elements, which can be compared to the theoretical values for the pure compound. eurjchem.commdpi.com

Melting Point Analysis : A sharp and narrow melting point range is indicative of a pure crystalline solid.

A combination of these orthogonal techniques is typically used to provide a comprehensive assessment of the purity of a synthesized compound. americanpharmaceuticalreview.comchromatographyonline.com

| Analytical Method | Principle of Purity Assessment |

| HPLC | Separation based on polarity; purity determined by relative peak area. alwsci.com |

| GC | Separation based on volatility; detects volatile impurities. alwsci.com |

| LC-MS/GC-MS | Combines separation with mass detection for specific impurity identification. alwsci.comamericanpharmaceuticalreview.com |

| qNMR | Quantitative determination of purity against a certified standard. chemcon.com |

| FT-IR | Confirms functional groups of the main compound and detects unexpected ones. chemcon.com |

| Elemental Analysis | Compares the elemental composition to the theoretical values. eurjchem.commdpi.com |

| Melting Point | A sharp melting point range indicates high purity for crystalline solids. |

Biosynthetic Pathways and Genetic Basis

Proposed Biosynthetic Routes for Buanquinone

The proposed biosynthetic pathway for this compound is believed to originate from primary metabolites, channeled into a specialized secondary metabolic route. Research suggests a connection to the biosynthesis of its co-metabolite, buanmycin. researchgate.net It has been proposed that this compound may be formed spontaneously from buanmycin through a decarboxylation reaction. researchgate.net

To elucidate the origins of the carbon skeleton of related compounds, stable isotope labeling experiments are a critical tool. biorxiv.orgosti.gov In the case of buanmycin, which is structurally related to this compound and isolated from the same marine Streptomyces strain, ¹³C-labeling has been instrumental. researchgate.netacs.org Through ¹³C-¹³C COSY NMR analysis of labeled buanmycin, researchers have been able to trace the carbon backbone. researchgate.net These studies have suggested that the biosynthesis proceeds from precursors such as cysteine, tyrosine, and methionine. researchgate.net

Isotope labeling experiments, often using ¹³C-labeled precursors like glucose or specific amino acids, allow scientists to track the flow of carbon atoms into the final molecular structure. nih.govnih.gov By analyzing the resulting distribution of the ¹³C label in the target molecule using techniques like mass spectrometry or NMR, the biosynthetic precursors can be identified. nih.govcopernicus.org This methodology has been widely applied to study the biosynthesis of various natural products. biorxiv.orgnih.govnih.govcopernicus.org

The biosynthesis of quinone compounds is a widespread and varied process in nature. Comparing the proposed pathway for this compound with well-understood pathways of other quinones, such as ubiquinone and anthraquinones, can provide valuable insights.

Ubiquinone (Coenzyme Q) biosynthesis is a multi-step process that occurs in both prokaryotes and eukaryotes. nih.govfrontiersin.org The benzene (B151609) quinone ring of ubiquinone is typically derived from tyrosine or phenylalanine. frontiersin.org This pathway involves a series of modifications to the aromatic ring, including hydroxylations and methylations. frontiersin.orgnih.govnih.gov The diversity in ubiquinone biosynthesis across different organisms often lies in the specific enzymes and the order of these modification reactions. nih.govnih.gov

Anthraquinones, on the other hand, are often synthesized via the polyketide pathway. This pathway involves the sequential condensation of acetate (B1210297) units to form a poly-β-keto chain, which then undergoes cyclization and aromatization to form the characteristic tricyclic anthraquinone (B42736) core.

While detailed comparative studies for this compound are not extensively documented, the precursor studies suggest a pathway that differs from the typical polyketide route for anthraquinones and may have unique features compared to the shikimate-derived pathway of ubiquinone. The involvement of amino acid precursors points towards a complex assembly, possibly involving non-ribosomal peptide synthetase (NRPS)-like machinery, which is distinct from the primary routes of ubiquinone and many anthraquinones. researchgate.net

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The enzymes responsible for the biosynthesis of secondary metabolites like this compound are typically encoded by genes clustered together on the chromosome of the producing organism. These are known as biosynthetic gene clusters (BGCs).

The first step in identifying a BGC is to sequence the genome of the producing organism. This compound is produced by a marine Streptomyces strain isolated from a tidal mudflat in Buan, Republic of Korea. researchgate.netacs.org Whole-genome sequencing of such strains provides the raw genetic data necessary for further analysis. nih.govnih.govplos.orgpacb.com Once sequenced, the genome is annotated, a process which involves identifying genes and predicting their functions. plos.org This allows researchers to pinpoint potential genes involved in the biosynthesis of specific compounds.

Table 1: General Statistics for Genome Sequencing of Microbial Strains

| Feature | Example Value Range | Significance |

|---|---|---|

| Genome Size (Mb) | 4.0 - 10.0 | Indicates the total amount of genetic information. |

| GC Content (%) | 50 - 75 | Can be characteristic of a particular genus or species. |

| Number of Predicted Genes | 4,000 - 9,000 | Represents the protein-coding potential of the organism. |

| Number of BGCs | 20 - 50 | Highlights the organism's capacity for secondary metabolite production. |

Note: This table provides a general range for microbial genomes and is not specific to the this compound-producing strain.

With an annotated genome sequence, bioinformatic tools can be used to predict the locations of BGCs. mdpi.com A widely used tool for this purpose is the 'antibiotics and Secondary Metabolite Analysis Shell' (antiSMASH). secondarymetabolites.orgnih.govbio.toolsnih.gov This software scans genomic data for clusters of genes commonly associated with secondary metabolite biosynthesis, such as polyketide synthases (PKSs), non-ribosomal peptide synthetases (NRPSs), and tailoring enzymes like methyltransferases and oxidoreductases. mdpi.comnih.gov By analyzing the genome of the this compound-producing Streptomyces strain with antiSMASH, researchers can identify candidate BGCs that may be responsible for its synthesis.

Once a candidate BGC is identified, its role in the biosynthesis of this compound can be confirmed through genetic manipulation. wikipedia.org This typically involves gene deletion studies, where a specific gene within the predicted cluster is inactivated or removed. nih.gov If the inactivation of a particular gene abolishes the production of this compound, it provides strong evidence for that gene's involvement in the biosynthetic pathway.

Following a gene deletion that results in the loss of production, a complementation experiment is often performed. wikipedia.orgnih.govnih.gov In this step, a functional copy of the deleted gene is reintroduced into the mutant strain. nih.govnih.gov The restoration of this compound production in the complemented strain confirms that the phenotype observed in the deletion mutant was a direct result of the inactivation of that specific gene. These powerful genetic techniques are essential for definitively linking a BGC to the production of a specific natural product.

Enzymology of this compound Biosynthesis

The complete enzymatic pathway for the biosynthesis of this compound has not been fully elucidated in scientific literature. Current research suggests that this compound is not directly synthesized by a dedicated enzymatic assembly line but is rather derived from a precursor molecule, buanmycin. rsc.org It is proposed that buanmycin undergoes a spontaneous decarboxylation to yield this compound. rsc.org Therefore, the enzymology related to this compound formation is centered on the synthesis of its precursor, buanmycin. The biosynthesis of buanmycin is hypothesized to involve a Non-Ribosomal Peptide Synthetase (NRPS) enzyme complex, which utilizes amino acids such as cysteine, tyrosine, and methionine as building blocks. rsc.org

Characterization of Key Biosynthetic Enzymes (e.g., Lyases, Hydroxylases)

While the specific enzymes of the buanmycin/buanquinone pathway have not been isolated and characterized, based on its proposed origin from an NRPS complex, we can infer the types of enzymes and domains that are likely essential for its synthesis. frontiersin.orglibretexts.orgwikipedia.org NRPSs are large, modular enzymes where each module is responsible for the incorporation of a single amino acid into the growing peptide chain. libretexts.orgwikipedia.org These modules contain several catalytic domains that perform specific functions.

Key enzyme domains expected in the buanmycin biosynthetic pathway would include:

Adenylation (A) Domain: This domain is responsible for selecting a specific amino acid precursor (like tyrosine or cysteine) and activating it using ATP to form an aminoacyl-adenylate. frontiersin.orgbeilstein-journals.org This activation is a critical first step for all subsequent reactions.

Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: The activated amino acid is then transferred to the T domain, also known as a Peptidyl Carrier Protein (PCP). frontiersin.org The T domain has a phosphopantetheine prosthetic group that covalently binds the amino acid as a thioester.

Condensation (C) Domain: This domain functions as a lyase, catalyzing the formation of a peptide bond between the aminoacyl groups tethered to the T domains of two adjacent modules. nih.gov This chain-elongating reaction is fundamental to building the peptide backbone of the NRPS product. frontiersin.org

Thioesterase (TE) Domain: In the final step of NRPS synthesis, the TE domain cleaves the completed peptide chain from the NRPS enzyme complex, releasing the final product, in this case, buanmycin. frontiersin.org This release can occur through hydrolysis or an intramolecular cyclization.

Additionally, NRPS pathways often include "tailoring" enzymes that modify the precursor amino acids or the final peptide. These can be part of the NRPS modules or encoded by separate genes within the biosynthetic gene cluster. libretexts.orgwikipedia.org For buanmycin biosynthesis, these could include:

Hydroxylases: These enzymes, often cytochrome P450 monooxygenases, could be responsible for adding hydroxyl groups to the aromatic rings of precursors like tyrosine. Such modifications are common in secondary metabolite biosynthesis. rsc.orgwikipedia.org

Methyltransferases: Given the proposed involvement of methionine, methyltransferase enzymes are likely required to add methyl groups to the structure.

Oxidases/Reductases: These enzymes can perform a variety of modifications, such as forming or reducing double bonds, which contribute to the final chemical structure of buanmycin.

Table 1: Postulated Enzyme Domains in Buanmycin Biosynthesis

| Domain | Enzyme Class | Postulated Function in Buanmycin Biosynthesis |

|---|---|---|

| Adenylation (A) | Ligase | Selects and activates precursor amino acids (e.g., cysteine, tyrosine). |

| Condensation (C) | Lyase | Catalyzes peptide bond formation between activated amino acids. |

| Thiolation (T/PCP) | Carrier Protein | Covalently binds and transports the growing peptide chain. |

| Thioesterase (TE) | Hydrolase | Releases the final buanmycin product from the NRPS complex. |

| Hydroxylase | Oxidoreductase | Potentially modifies precursor amino acid side chains (e.g., tyrosine). |

Mechanistic Studies of Enzymatic Reactions

Specific mechanistic studies on the enzymes of the this compound pathway are not available due to the pathway's uncharacterized nature. However, the general mechanisms of the involved enzyme types, particularly NRPSs, are well-documented and provide a framework for understanding buanmycin synthesis.

The synthesis on an NRPS complex proceeds in an assembly-line fashion:

Activation: The A-domain of the first module selects its cognate amino acid and catalyzes its reaction with ATP to form an aminoacyl-AMP intermediate, releasing pyrophosphate. The activated amino acid is then loaded onto the adjacent T-domain.

Elongation: The C-domain catalyzes the formation of a peptide bond. It transfers the nascent peptide chain from the T-domain of the previous module to the amino group of the new amino acid attached to its own module's T-domain. This process extends the peptide chain by one residue.

Translocation and Repetition: The elongated peptide chain, now attached to the current module's T-domain, is passed to the C-domain of the next module, and the process repeats until the full peptide is assembled.

Termination: Once the polypeptide chain is complete, the TE domain at the end of the final module catalyzes its release. The mechanism of this release can vary, often involving hydrolysis to produce a linear peptide or intramolecular cyclization to create a cyclic product.

The final step in the formation of this compound is proposed to be a non-enzymatic, spontaneous decarboxylation of its direct precursor, buanmycin. rsc.org This type of reaction, where a final modification occurs without enzymatic catalysis, is known in the biosynthesis of other natural products. The chemical structure of buanmycin likely contains an unstable carboxylic acid group that is prone to elimination as carbon dioxide, leading to the stable aromatic system of this compound.

Table 2: Proposed Precursors for Buanmycin Biosynthesis

| Precursor | Proposed Role |

|---|---|

| Tyrosine | Forms part of the core scaffold. |

| Cysteine | Contributes to the heterocyclic ring structures. |

| Methionine | Acts as a methyl group donor via S-adenosyl methionine (SAM). |

Analytical Methodologies for Buanquinone Research

Qualitative and Quantitative Analysis in Biological and Environmental Samples

Qualitative analysis aims to identify the presence of buanquinone, while quantitative analysis determines its concentration. vedantu.com Both are crucial in research settings. solubilityofthings.comdrawellanalytical.com In biotechnology and environmental studies, a combination of qualitative and quantitative methods often provides a more comprehensive understanding of the subject. nih.govedvotek.com

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV-Vis, PDA)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. solubilityofthings.com It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. drawellanalytical.com

UV-Vis detectors are commonly used in HPLC systems. shimadzu.comgentechscientific.com They measure the absorbance of light at specific wavelengths by the analyte as it elutes from the column. chromatographyonline.com For many organic compounds, analyses are typically conducted in the ultraviolet range of 190-350 nm. shimadzu.com

Photodiode Array (PDA) detectors, also known as Diode Array Detectors (DAD), offer a significant advantage over single-wavelength UV-Vis detectors. shimadzu.comscioninstruments.com A PDA detector can measure the entire UV-Vis spectrum simultaneously, providing more comprehensive data. gentechscientific.comscioninstruments.com This capability allows for the determination of peak purity and can aid in the identification of unknown compounds by comparing their spectral profiles. shimadzu.comgentechscientific.com The ability to collect data across a wide wavelength range (e.g., 200-800 nm) makes PDA detectors highly versatile for research applications. gentechscientific.com They are often the preferred choice for method development in research laboratories. chromatographyonline.comknauer.net

Table 1: Comparison of HPLC Detectors for this compound Analysis

| Detector Type | Principle of Operation | Advantages for this compound Research | Limitations |

| UV-Vis | Measures absorbance at one or a few pre-selected wavelengths. shimadzu.com | Cost-effective, robust, and suitable for routine quantitative analysis. | Limited to pre-selected wavelengths, less informative for compound identification. shimadzu.com |

| PDA/DAD | Acquires the full UV-Vis spectrum for each point in the chromatogram. scioninstruments.com | Provides spectral information for peak identification and purity assessment, versatile for method development. shimadzu.comknauer.net | May have slightly lower sensitivity for a specific wavelength compared to a dedicated UV-Vis detector. |

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) is a powerful tool for the sensitive and selective analysis of this compound. nih.gov UHPLC utilizes smaller particle-sized columns to achieve higher resolution and faster analysis times compared to conventional HPLC. nih.gov The mass spectrometer separates ions based on their mass-to-charge ratio, providing highly specific detection and structural information. solubilityofthings.com This combination is particularly valuable for analyzing complex biological and environmental samples where this compound may be present at trace levels. mdpi.commdpi.com The development of UHPLC-MS/MS methods, which involves tandem mass spectrometry, further enhances selectivity and sensitivity, making it a gold standard for quantitative bioanalysis. chromatographyonline.comnih.gov

Nuclear Magnetic Resonance (NMR) for Quantification (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for determining the purity and concentration of organic molecules, including this compound. bwise.kr Unlike chromatographic techniques that often require a specific reference standard for each analyte, qNMR can provide accurate quantification using a single internal or external standard. sigmaaldrich.combruker.com The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, making it an inherently quantitative technique. bwise.kr Both ¹H and ³¹P qNMR can be employed, with the choice depending on the molecular structure of the analyte. nih.govmdpi.com The use of qNMR is particularly advantageous for the certification of reference materials. sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for the analysis of volatile and semi-volatile organic compounds. thermofisher.commdpi.com In the context of this compound research, GC-MS could be employed to study its volatile metabolites produced by microorganisms or in biological systems. nih.govnih.gov The sample is vaporized and separated in a gaseous mobile phase, followed by detection with a mass spectrometer. solubilityofthings.com For non-volatile metabolites, a chemical derivatization step is often required to make them amenable to GC analysis. thermofisher.com

Sample Preparation and Matrix Effects in Complex Research Systems

The analysis of this compound in biological and environmental samples is often complicated by the presence of a complex matrix, which includes all other components of the sample besides the analyte. bataviabiosciences.comwaters.com These matrix components can interfere with the analysis, leading to inaccurate results. chromatographyonline.comnih.gov This phenomenon is known as the matrix effect and can manifest as signal suppression or enhancement. bataviabiosciences.comdrawellanalytical.com

Effective sample preparation is crucial to minimize matrix effects and to isolate and concentrate this compound before analysis. diva-portal.orgorganomation.com Common sample preparation techniques include:

Solid-Phase Extraction (SPE): A selective method that uses a solid sorbent to retain the analyte of interest while other matrix components are washed away. phenomenex.comnih.gov

Liquid-Liquid Extraction (LLE): Separates compounds based on their differential solubility in two immiscible liquids. phenomenex.comthermofisher.com

Protein Precipitation: Used to remove proteins from biological samples, which can interfere with the analysis. phenomenex.comthermofisher.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined method for extracting and cleaning up analytes from complex matrices, particularly in food and environmental samples. thermofisher.com

The choice of sample preparation technique depends on the properties of this compound and the nature of the sample matrix. diva-portal.org

Standardization and Validation of Analytical Methods for Research

The standardization and validation of analytical methods are critical to ensure the reliability, reproducibility, and accuracy of research findings. researchgate.netdemarcheiso17025.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. europa.eu According to international guidelines, such as those from the International Council for Harmonisation (ICH), validation involves assessing several key parameters. biopharminternational.comlabmanager.comresearchgate.net

Table 2: Key Validation Parameters for Analytical Methods

| Parameter | Description |

| Accuracy | The closeness of the test results to the true value. biopharminternational.com |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (within-day) and intermediate precision (between-day, different analysts, etc.). europa.eubiopharminternational.com |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. researchgate.net |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. labmanager.com |

| Range | The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.eu |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. europa.eu |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.goveuropa.eu |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. europa.eu |

For every new analytical method developed for this compound research, a thorough validation process must be conducted and documented to ensure the credibility of the generated data. demarcheiso17025.combiopharminternational.com

Investigation of Biological Activities and Molecular Mechanisms

In Vitro Cellular Assays for Biological Activity Profiling

Antimicrobial Activity Evaluation

Initial screenings of buanquinone have revealed limited significant antibacterial and antifungal properties. frontiersin.org Specifically, its activity against several pathogens has been evaluated.

Salmonella enterica : Studies have shown that this compound does not exhibit significant inhibitory activity against this Gram-negative bacterium. frontiersin.org In contrast, its co-isolated compound, buanmycin, demonstrated strong inhibition of S. enterica. researchgate.net

Candida albicans : this compound has not shown significant antifungal activity against Candida albicans. frontiersin.org

Bacillus subtilis : No significant antibacterial activity was observed for this compound against Bacillus subtilis. frontiersin.org

Cytotoxicity and Antiproliferative Studies in Preclinical Cell Lines

The cytotoxic effects of this compound have been assessed against a panel of human cancer cell lines. The results indicate that this compound generally possesses no significant activity against several tested cell lines. frontiersin.org However, moderate cytotoxicity was observed against the K562 leukemia cell line. frontiersin.orgrsc.org

Table 1: Cytotoxicity of this compound against various human cancer cell lines

| Cell Line | Cancer Type | Activity |

| HCT-116 | Colon Carcinoma | No significant activity frontiersin.org |

| SNU-638 | Gastric Carcinoma | No significant activity frontiersin.org |

| A549 | Lung Carcinoma | No significant activity frontiersin.org |

| SK-HEP1 | Liver Cancer | No significant activity frontiersin.org |

| MDA-MB-231 | Breast Cancer | No significant activity frontiersin.org |

| K562 | Leukemia | Moderate cytotoxicity frontiersin.orgrsc.org |

Other Potential Bioactivities

Antioxidant Activity : Research into the antioxidant properties of this compound is still in early stages. While some related marine-derived compounds have shown antioxidant potential, specific data on this compound's radical scavenging activity is not yet widely available. frontiersin.orgnih.gov

Anti-inflammatory Activity : The potential anti-inflammatory effects of this compound are an area of interest. Studies on other quinone compounds suggest that this class of molecules can modulate inflammatory pathways. frontiersin.orgfrontiersin.org However, direct evidence and specific mechanistic studies for this compound's anti-inflammatory activity have not been extensively reported.

Advanced In Vitro Models in Mechanistic Research

The use of advanced in vitro models could provide deeper insights into the molecular mechanisms of this compound, although specific applications of these models to this compound research are not yet documented.

Three-Dimensional (3D) Cell Culture Models

Three-dimensional (3D) cell culture systems, such as spheroids and organoids, more accurately mimic the in vivo environment compared to traditional 2D cell cultures. ibidi.comemulatebio.com These models recreate complex cell-cell and cell-matrix interactions, as well as nutrient and oxygen gradients found in living tissues. ibidi.comcorning.com For a compound like this compound, employing 3D models of the K562 leukemia cell line could help to better understand its moderate cytotoxic effects by providing a more physiologically relevant context for its activity. frontiersin.orgrsc.orgnuvisan.com

Microfluidic Systems (Organ-on-a-Chip) for Mechanistic Studies

Microfluidic systems, or "organ-on-a-chip" technology, allow for the precise control of the cellular microenvironment and the dynamic flow of nutrients and compounds. emulatebio.comnih.govnih.gov These systems can be used to create more complex models of human tissues and organs. nih.gov Investigating this compound using a microfluidic device could enable detailed studies of its effects on cell behavior, signaling pathways, and potential interactions with other cell types in a controlled, dynamic setting. labsmith.com

Elucidation of this compound's Molecular Mechanism of Action

The investigation into the molecular mechanisms underpinning the biological activities of this compound has employed a variety of modern biochemical and cell-based approaches. These studies aim to identify the direct molecular targets of this compound and to understand how its interaction with these targets translates into cellular responses.

Enzymatic Inhibition or Modulation Studies

Once potential protein targets are identified, enzymatic assays are crucial to determine if this compound modulates their activity. This compound, discovered in a marine Streptomyces strain, has been noted for its potential as a bioactive compound, and its effects on enzyme activity are of significant interest. researchgate.netscience.gov

Research has indicated that buanmycin, a related compound from the same source, exhibits inhibitory activity against sortase A, an enzyme found in Gram-positive bacteria, making it a target for antibiotic development. researchgate.net While specific enzymatic inhibition studies for this compound are not as extensively detailed, the activity of related compounds suggests that enzyme inhibition is a plausible mechanism of action. researchgate.net

The general process for studying enzymatic inhibition involves:

Enzyme Assays: Measuring the rate of an enzymatic reaction in the presence and absence of this compound. numberanalytics.com This can be done using various detection methods, such as spectrophotometry or fluorometry, depending on the enzyme and its substrate. numberanalytics.com

Determining Inhibition Type: By varying the concentrations of both the substrate and this compound, the type of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be determined. numberanalytics.comresearchgate.net This provides insight into whether this compound binds to the active site of the enzyme or an allosteric site. researchgate.netlongdom.org

Calculating IC₅₀ Values: The half-maximal inhibitory concentration (IC₅₀) is determined to quantify the potency of this compound as an inhibitor for a specific enzyme. bioivt.com

These studies are fundamental to understanding how this compound may exert its biological effects through the direct modulation of enzymatic pathways. nih.gov

Cellular Pathway Analysis

To understand the broader cellular consequences of this compound exposure, researchers investigate its impact on key cellular processes like the cell cycle and apoptosis in preclinical models.

Cell Cycle Perturbation: The cell cycle is a tightly regulated process that governs cell division. biostatus.com Perturbations in the cell cycle can lead to cell cycle arrest, preventing proliferation, or in some cases, uncontrolled division. biostatus.complos.org To study the effect of this compound on the cell cycle, researchers typically treat cancer cell lines with the compound and then analyze the distribution of cells in different phases of the cell cycle (G1, S, G2, M) using flow cytometry. mrc.ac.uk A significant increase in the population of cells in a particular phase would suggest that this compound is causing cell cycle arrest at that checkpoint. embopress.orgnih.gov

Apoptosis Induction in Preclinical Models: Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. nih.gov Many anti-cancer agents work by inducing apoptosis in tumor cells. nih.govbiorxiv.org The ability of this compound to induce apoptosis can be assessed through several methods:

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (a marker of early apoptosis) and the loss of membrane integrity (a marker of late apoptosis/necrosis).

Caspase Activation Assays: Caspases are a family of proteases that are central to the execution of apoptosis. mdpi.com Assays that measure the activity of key caspases, such as caspase-3 and caspase-7, can confirm the induction of apoptosis. mdpi.com

PARP Cleavage: The cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspases is another hallmark of apoptosis that can be detected by Western blotting. mdpi.com

Studies on other natural compounds have shown that they can induce apoptosis through various mechanisms, including the modulation of the Bcl-2 family of proteins and the activation of stress-related pathways. mdpi.com

Gene Expression Profiling in Response to this compound Exposure

To obtain a global view of the cellular response to this compound, gene expression profiling techniques are employed. These methods can reveal broad changes in cellular signaling pathways and identify novel targets and mechanisms of action.

Microarray and RNA-Sequencing (RNA-Seq): These high-throughput technologies allow for the simultaneous measurement of the expression levels of thousands of genes. By comparing the gene expression profiles of cells treated with this compound to untreated control cells, researchers can identify genes that are significantly up- or downregulated. nih.gov

Bioinformatic Analysis: The large datasets generated by gene expression profiling require sophisticated bioinformatic analysis to identify statistically significant changes and to group affected genes into functional pathways. This can reveal whether this compound treatment leads to the activation or suppression of pathways related to, for example, cell stress, DNA damage response, or metabolic regulation.

Structure Activity Relationship Sar Studies

Systematic Modification of the Buanquinone Core Structure

No information is available on the systematic structural modifications of a this compound scaffold to investigate its biological activities.

Identification of Key Pharmacophores and Structural Elements for Activity

There is no published data identifying the essential structural features or pharmacophores of this compound responsible for any specific biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models for this compound have been found in the scientific literature.

Descriptor Selection and Calculation

Without a QSAR study, there are no selected or calculated molecular descriptors for this compound to report.

Model Development and Validation (e.g., CoMFA, CoMSIA)

The development and validation of CoMFA, CoMSIA, or any other QSAR models for this compound have not been documented.

Interpretation of QSAR Models for Rational Design

As no QSAR models exist, there is no interpretation available to guide the rational design of new this compound derivatives.

Computational and Theoretical Studies

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as Buanquinone) when bound to a second molecule (a receptor, typically a protein). openaccessjournals.comnih.gov This technique is fundamental in structure-based drug design, helping to model the interaction between a small molecule and a protein at the atomic level. nih.gov The process involves sampling different conformations of the ligand within the protein's binding site and then ranking these poses using a scoring function. nih.gov

Ligand-Protein Interaction Analysis

Following a docking simulation, a detailed analysis of the interactions between the ligand and the protein is performed. unpad.ac.id This analysis identifies the specific types of non-covalent bonds that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and salt bridges. nih.gov Understanding these interactions is crucial for elucidating the mechanism of binding and for rationally designing more potent and selective molecules. unpad.ac.idnih.gov Visualization tools are often used to create 3D representations of these interactions, providing a clearer understanding of how the ligand fits into the receptor's binding pocket. unpad.ac.id

Prediction of Binding Modes and Affinities

A primary goal of molecular docking is to predict the most likely binding pose (mode) of a ligand within a protein's active site. nih.gov Scoring functions are used not only to determine the best orientation but also to estimate the binding affinity, which is the strength of the interaction between the ligand and the protein. nih.gov This predicted affinity, often expressed as a binding energy value (e.g., in kcal/mol), helps in ranking potential drug candidates, with lower energy values typically indicating a more stable complex. nih.gov However, the accuracy of binding affinity prediction remains a significant challenge in computational chemistry. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) is a computer simulation technique for analyzing the physical movements of atoms and molecules over time. iitm.ac.in MD simulations provide detailed information on the fluctuations and conformational changes of biomolecules like proteins and their complexes with ligands. iitm.ac.ininflibnet.ac.in By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the dynamic evolution of the system, offering insights into biological processes that are often inaccessible by experimental methods alone. iitm.ac.in

Conformational Analysis of this compound and Complexes

If MD simulations of this compound or its protein complexes were available, they would allow for a thorough conformational analysis. This involves studying the different three-dimensional arrangements (conformations) that the molecule can adopt in solution. nih.gov Such analysis helps in understanding the flexibility of the ligand and how its shape might change upon binding to a target. inflibnet.ac.in Techniques like Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg) are used to track the stability and compactness of the molecule and its complex throughout the simulation. inflibnet.ac.innih.gov

Stability and Energetics of Ligand-Target Interactions

MD simulations are a powerful tool for assessing the stability of a ligand-protein complex and the energetics of their interaction. mdpi.com By simulating the complex in a near-physiological environment (e.g., in explicit water) over a period of nanoseconds or longer, researchers can observe whether the ligand remains stably bound in the active site. frontiersin.org Furthermore, post-processing of MD trajectories allows for the calculation of binding free energies, which provides a more accurate estimation of binding affinity than docking scores alone by accounting for entropic and solvent effects. nih.govnih.gov

De Novo Design and Virtual Screening Based on this compound Scaffold

The chemical structure of this compound could theoretically serve as a starting point for the discovery of new, related compounds with potentially improved properties.

Virtual Screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com If a protein target for this compound were known, its structure could be used to screen thousands or millions of compounds to find new potential inhibitors with different chemical structures. europa.eu

De Novo Design is a more creative computational approach where novel molecular structures are built from scratch, often piece by piece, within the binding site of a target protein. creative-biostructure.com This method can be used to generate entirely new chemical scaffolds that are optimized for interacting with the target, potentially leading to the discovery of novel drug candidates. creative-biostructure.comnih.gov

Ligand-Based Virtual Screening Approaches

Ligand-based virtual screening (LBVS) is a computational technique used to identify new molecules with potential biological activity based on the structures of known active compounds. cam.ac.uknih.gov This method is particularly valuable when the three-dimensional (3D) structure of the biological target is unknown. cam.ac.uk The fundamental principle of LBVS is that molecules with similar structures are likely to exhibit similar biological activities.

The process involves comparing a large library of chemical compounds against one or more known active ligands. nih.govmdpi.com Methodologies such as 2D similarity searching or 3D pharmacophore modeling are employed. cam.ac.ukugm.ac.id A pharmacophore model represents the essential steric and electronic features required for a molecule to interact with a specific target.

While LBVS is a standard approach in drug discovery, specific published studies detailing the use of this compound as a template for ligand-based virtual screening to find structurally similar compounds with comparable activities are not prominently available in the reviewed literature. However, this approach could theoretically be applied to screen large databases for novel analogs of this compound that may possess similar or enhanced biological profiles.

Structure-Based Virtual Screening Approaches

In contrast to LBVS, structure-based virtual screening (SBVS) relies on the known 3D structure of the target macromolecule, typically a protein or enzyme. frontiersin.orgnih.gov This approach uses computational methods like molecular docking to predict how a ligand might bind to the target's active site. scielo.brnih.gov

A notable application of SBVS involved the investigation of this compound as a potential inhibitor of bacterial DNA gyrase B (GyrB), a crucial enzyme for bacterial survival and a well-established target for antibiotics. mdpi.commdpi.com In one study, molecular docking was performed to predict the binding interaction of this compound with the ATP-binding site of Staphylococcus aureus DNA gyrase B. semanticscholar.org The docking simulations aim to identify the most likely binding pose and estimate the binding affinity, often represented as a docking score. semanticscholar.orgbiomedpharmajournal.org The analysis of these interactions helps in understanding the compound's potential to inhibit the enzyme's function. semanticscholar.org

Advanced Computational Chemistry Approaches

Beyond virtual screening, more advanced computational methods can provide deeper insights into the intrinsic properties of a molecule like this compound.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.orgrsc.orgresearchgate.net DFT calculations can determine a wide range of electronic properties, including the distribution of electron density, which is fundamental to a molecule's reactivity and stability. researchgate.net These calculations can help predict how a molecule will interact with biological targets by identifying regions that are electron-rich or electron-poor.

While computational methods were used in the structural elucidation of this compound science.gov, specific studies focusing exclusively on using DFT to analyze its detailed electronic properties were not found in the search results. Such studies would be valuable for providing a quantum-chemical understanding of its structure-activity relationships.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties

In silico ADME prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. thebts.orgmdpi.com These computational models predict how a compound will be absorbed, distributed, metabolized, and excreted by an organism, which helps to identify candidates with favorable drug-like properties before costly experimental testing. nih.govresearchgate.net

In the context of the investigation into DNA gyrase B inhibitors, the ADME properties of this compound were evaluated computationally. These predictions often involve assessing various molecular descriptors to determine characteristics like solubility, permeability, and metabolic stability.

Future Research Directions and Challenges

Elucidation of Novel Biological Activities Beyond Initial Screenings

The initial assessment of a natural product's bioactivity is often limited to a narrow range of assays, typically focused on antimicrobial effects. The report of buanquinone's inactivity in these initial tests should be viewed as a starting point for a more extensive investigation. A supplementary report indicated that this compound exhibited moderate activity against the K562 human tumor cell line, suggesting that its biological effects may be more specific. The diverse biological roles of marine-derived quinones, which include cytotoxic, antiviral, and enzyme-inhibiting activities, further underscore the need for broader screening of this compound. nih.gov

Future research should prioritize the screening of this compound against a wide array of biological targets. This includes a diverse panel of cancer cell lines to explore its cytotoxic potential, various viral strains to assess its antiviral capabilities, and a range of enzymes to identify any inhibitory functions. nih.govplos.org High-throughput screening methods can facilitate the rapid evaluation of this compound against large libraries of molecular targets. Furthermore, given the structural complexity of this compound, its potential as a modulator of protein-protein interactions or as a specific enzyme inhibitor warrants detailed investigation through targeted bioassays.

Exploration of this compound's Role in Microbiome Interactions

The gut microbiome plays a crucial role in human health and is known to metabolize and remodel various compounds, including quinones such as vitamin K. tandfonline.comnih.gov Streptomyces species, the producers of this compound, are also known to be members of the gut microbiome, where they produce a variety of secondary metabolites. nih.govoup.com This intersection suggests a compelling avenue of research: investigating the potential interactions between this compound and the microbial communities within the gut.

Future studies should aim to understand how this compound might influence the composition and metabolic activity of the gut microbiome. This can be achieved through in vitro fermentation models using human fecal samples, followed by metagenomic and metabolomic analyses to observe changes in the microbial community structure and function upon exposure to this compound. tandfonline.com Conversely, it is also important to investigate how the gut microbiota might metabolize this compound, potentially transforming it into novel bioactive compounds. Such biotransformation could unlock previously unobserved biological activities.

Optimization of Biosynthetic Pathways for Sustainable Production

This compound is a polyketide, a class of secondary metabolites synthesized by a series of enzymatic reactions encoded by polyketide synthase (PKS) gene clusters in Streptomyces. mdpi.comnih.govfrontiersin.org While the producing strain of this compound has been identified, the specific biosynthetic gene cluster responsible for its production has not yet been fully characterized. Elucidating this pathway is a critical step towards the sustainable production of this compound and its derivatives through biotechnological approaches.

Future research should focus on identifying and characterizing the this compound biosynthetic gene cluster within its native Streptomyces producer. This can be achieved through genome sequencing and bioinformatic analysis to identify candidate PKS gene clusters. mdpi.commdpi.com Once identified, the gene cluster can be expressed in a heterologous host, such as a well-characterized Streptomyces strain, to confirm its role in this compound biosynthesis. nih.govnih.govmdpi.com Furthermore, genetic engineering techniques can be employed to optimize the biosynthetic pathway, potentially leading to increased yields of this compound or the generation of novel analogues with enhanced or different biological activities. encyclopedia.pubfrontiersin.org

Development of Advanced Analytical Techniques for Low-Concentration Detection

The isolation and characterization of natural products from marine environments often deal with very low concentrations of the target compounds within complex mixtures. nih.govmdpi.comgov.scot To effectively study this compound, especially in the context of its potential presence in environmental samples or in low-yield fermentation cultures, the development and application of highly sensitive and specific analytical techniques are essential.

Advanced analytical methods such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for the detection and structural elucidation of complex molecules like this compound. mdpi.combruker.comresearchgate.netnumberanalytics.commdpi.comresearchgate.netslideshare.netniscpr.res.intandfonline.com Future efforts should focus on optimizing these techniques for the trace analysis of this compound. This could involve the development of specific extraction and pre-concentration methods to enrich this compound from dilute samples. mdpi.com Furthermore, the use of high-resolution mass spectrometry (HRMS) can provide accurate mass measurements for confident identification, while advanced 2D NMR techniques are crucial for elucidating its complex pentacyclic structure. researchgate.netresearchgate.net

Integration of Multi-Omics Data in this compound Research

To gain a comprehensive understanding of this compound, from its biosynthesis to its biological function, an integrated multi-omics approach is necessary. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a holistic picture of the compound and its producing organism. nih.govasm.orgresearchgate.netnih.gov

Future research on this compound should leverage the power of multi-omics. researchgate.net

Transcriptomics can reveal the expression patterns of the biosynthetic genes under different culture conditions, providing insights into the regulation of this compound production. plos.orgasm.orgresearchgate.netnih.gov

Proteomics can identify the enzymes involved in the biosynthetic pathway and other proteins that may interact with this compound.

Metabolomics can be used to profile the full range of secondary metabolites produced by the Streptomyces strain, potentially identifying novel this compound derivatives or other co-metabolites with synergistic activities. nih.govasm.orgmdpi.com

By integrating these datasets, researchers can establish clear links between genes, proteins, and metabolites, accelerating the discovery of novel bioactivities and enabling the rational engineering of the biosynthetic pathway for improved production. nih.govasm.orgresearchgate.netmdpi.com

Addressing Research Gaps and Promoting Collaborative Studies

The current body of knowledge on this compound is limited, presenting several significant research gaps. There is a clear need for a systematic and expanded screening for biological activities, a detailed investigation into its interactions with microbial communities, and a thorough characterization of its biosynthetic pathway. Addressing these gaps will require a multidisciplinary and collaborative research effort.

The challenges associated with marine natural product research, such as the limited availability of compounds and the complexity of their structures, necessitate collaboration between chemists, biologists, pharmacologists, and bioinformaticians. nih.goveco-vector.comfrontiersin.orgacs.orgmdpi.com Future progress in this compound research will be significantly enhanced by establishing collaborative networks to share expertise, resources, and data. Such collaborations can accelerate the pace of discovery, from the initial identification of novel bioactivities to the development of sustainable production methods and the exploration of potential therapeutic applications.

Q & A

Basic Research Questions

Q. What experimental parameters are critical for optimizing the synthesis of Buanquinone to achieve high yield and purity?

- Methodological Answer : Optimizing synthesis requires systematic control of reaction variables such as temperature, solvent polarity, catalyst loading, and reaction time. Use a Design of Experiments (DoE) approach to identify interactions between variables . Purification methods (e.g., column chromatography, recrystallization) should be validated using techniques like HPLC to assess purity thresholds .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound, and how should they be cross-validated?

- Methodological Answer : Combine NMR (¹H/¹³C), FT-IR, and mass spectrometry for structural confirmation. Cross-validate results by comparing retention times in HPLC with known standards and ensure spectral reproducibility across multiple batches. Discrepancies should trigger re-examination of sample preparation protocols .

Q. How should researchers design a hypothesis-driven study to investigate this compound’s reactivity under varying pH conditions?

- Methodological Answer : Formulate hypotheses based on existing literature (e.g., protonation effects on quinone redox behavior). Design experiments with controlled pH buffers, electrochemical analysis (cyclic voltammetry), and kinetic monitoring. Include negative controls (e.g., non-reactive analogs) to isolate pH-specific effects .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported thermodynamic stability data for this compound across different studies?

- Methodological Answer : Conduct a meta-analysis of existing data to identify variables such as measurement techniques (DSC vs. TGA), sample purity, and environmental conditions (e.g., oxygen exposure). Replicate experiments under standardized conditions and apply error-propagation analysis to quantify uncertainties .

Q. How can computational methods (e.g., DFT, MD simulations) be integrated with experimental data to elucidate this compound’s reaction mechanisms?

- Methodological Answer : Use Density Functional Theory (DFT) to model transition states and compare activation energies with experimental kinetic data. Validate molecular dynamics (MD) simulations against spectroscopic intermediates observed in time-resolved IR or Raman studies. Ensure convergence criteria and basis sets are rigorously documented .

Q. What methodologies are recommended for analyzing the environmental degradation pathways of this compound in soil and aqueous systems?

- Methodological Answer : Employ isotopic labeling (e.g., ¹⁴C-Buanquinone) to track degradation products via LC-MS/MS. Pair with microbial community profiling (16S rRNA sequencing) to correlate degradation rates with specific taxa. Control for abiotic factors (UV light, temperature) using dark/sterile experimental arms .

Q. How should researchers address discrepancies in cytotoxicity profiles of this compound reported in different cell lines?

- Methodological Answer : Standardize assays (e.g., MTT vs. ATP-based viability tests) across cell lines, ensuring consistent seeding densities and exposure times. Account for metabolic variability (e.g., cytochrome P450 activity) by including isogenic cell models. Use pathway enrichment analysis (RNA-seq) to identify cell-specific response mechanisms .

Methodological Frameworks

- For Experimental Design : Apply the PICO framework (Population: reaction conditions; Intervention: variable manipulation; Comparison: control groups; Outcome: yield/purity metrics) to structure hypotheses .

- For Data Contradictions : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions and allocate resources .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |